molecular formula C20H24ClN3OS B11996403 Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide

Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide

Cat. No.: B11996403
M. Wt: 389.9 g/mol
InChI Key: MCJLMZLDKSHBTL-UHFFFAOYSA-N
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Description

Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, featuring a piperidinium core with various functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide typically involves multi-step organic reactions. The process may start with the preparation of the piperidinium core, followed by the introduction of the 2-chlorophenyl, cyano, and other functional groups. Common reagents used in these reactions include halogenating agents, nitriles, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidinium core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidinium salts: Other piperidinium salts with different functional groups.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to various cores.

    Cyano-containing compounds: Organic molecules with cyano groups.

Uniqueness

Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is unique due to its specific combination of functional groups and structural features

Conclusion

This compound is a compound of significant interest in various fields of research and industry. Its complex structure and diverse reactivity make it a valuable subject for further study and application.

Properties

Molecular Formula

C20H24ClN3OS

Molecular Weight

389.9 g/mol

IUPAC Name

5-acetyl-4-(2-chlorophenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;piperidine

InChI

InChI=1S/C15H13ClN2OS.C5H11N/c1-8-13(9(2)19)14(11(7-17)15(20)18-8)10-5-3-4-6-12(10)16;1-2-4-6-5-3-1/h3-6,14,18,20H,1-2H3;6H,1-5H2

InChI Key

MCJLMZLDKSHBTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2Cl)C(=O)C.C1CCNCC1

Origin of Product

United States

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